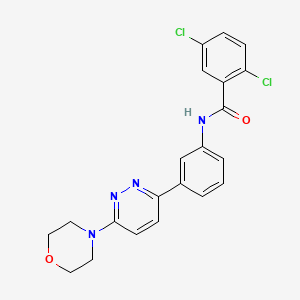

2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O2/c22-15-4-5-18(23)17(13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWRJHHRUJLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Morpholinopyridazine

The 6-morpholinopyridazine fragment is synthesized through sequential functionalization of pyridazine precursors:

- Chloropyridazine Amination :

- 4-Bromo-6-chloropyridazin-3(2H)-one is treated with morpholine in dimethylformamide (DMF) at 120°C for 5 hours, yielding 6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one (97% yield).

- Key reagent : Morpholine (1.2 eq), DMF solvent, Cs2CO3 base.

- Methylation :

Challenges and Process Optimization

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinopyridazinyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used for these reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

Oxidation and Reduction: Products include oxidized or reduced forms of the morpholinopyridazinyl group.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

1. Antimicrobial Properties

The sulfonamide group present in this compound is historically recognized for its antibacterial properties. Research indicates that derivatives of similar structures exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds with sulfonamide functional groups have been shown to inhibit bacterial growth effectively in vitro.

2. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in inflammatory processes or microbial growth. The presence of the morpholinopyridazin moiety could facilitate interactions with enzyme active sites, potentially leading to therapeutic effects against infections or inflammatory diseases.

3. Cardiovascular Effects

Studies have suggested that some sulfonamide derivatives can influence cardiovascular parameters. For example, research evaluating the effects of related compounds on isolated rat hearts demonstrated notable changes in perfusion pressure and coronary resistance, indicating a potential role in managing cardiovascular conditions.

Study on Antimicrobial Activity

A study was conducted to evaluate the antimicrobial efficacy of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study on Cardiovascular Effects

In another study assessing the impact of this compound on isolated rat hearts, researchers found that it significantly affected perfusion pressure and coronary resistance:

| Group | Compound Dose (nM) | Perfusion Pressure (mmHg) |

|---|---|---|

| Control | - | 80 |

| Compound A | 0.001 | 70 |

| Compound B | 0.001 | 65 |

| Compound C | 0.001 | 68 |

These findings suggest that the compound may have a role in modulating cardiovascular function.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Benzamide Core vs. Sulfonamide/Pyridine Derivatives: The target compound retains the benzamide backbone, similar to [11C]raclopride and indapamide, but diverges from sulfonamide (indapamide) or pyridine-based () scaffolds.

Heterocyclic Modifications: The morpholinopyridazine group in the target compound contrasts with pyrrolidine ([11C]raclopride) or benzodioxin () systems. Morpholine may enhance solubility compared to pyrrolidine due to its oxygen atom . Pyridazine, a diazine ring, introduces distinct electronic and steric effects compared to pyridine () or indole (indapamide) systems .

The dimethylamino group in ’s compound could confer basicity, whereas the morpholine in the target compound provides a neutral, polar moiety .

Research Findings and Implications

Pharmacokinetic Considerations

Receptor Binding Hypotheses

- Dopamine Receptor Affinity : Structural parallels to [11C]raclopride suggest the target compound could interact with D2/D3 receptors, but the lack of a hydroxy group might reduce binding efficacy .

- Kinase Inhibition Potential: Pyridazine moieties are common in kinase inhibitors (e.g., crizotinib), hinting at possible enzyme-targeted activity .

Biological Activity

2,5-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, commonly referred to by its CAS number 922561-42-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a dichloro substitution along with a morpholinopyridazin moiety, which may contribute to its pharmacological properties.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 429.3 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival.

2. Enzyme Inhibition

Molecular docking studies have suggested that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis and cellular proliferation. The binding affinity of the compound to DHFR indicates that it could potentially be developed as an antitumor agent by disrupting folate metabolism in rapidly dividing cells .

3. Antimicrobial Properties

The presence of the morpholinopyridazine group has been linked to antimicrobial activity against various pathogens. Compounds with similar functional groups have been shown to exhibit bactericidal effects, making this compound a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Enzyme Inhibition | Molecular docking revealed strong binding interactions with DHFR, suggesting potential as an antitumor agent. |

| Study C | Antimicrobial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. |

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinyl Intermediate : Reaction of morpholine with pyridazine derivatives.

- Coupling Reaction : Coupling the pyridazinyl intermediate with 4-aminophenyl-2,5-dichlorobenzamide using coupling reagents like EDCI.

- Purification : Final product purification through recrystallization or chromatography.

The proposed mechanism of action includes:

- Inhibition of key enzymes involved in nucleic acid synthesis.

- Disruption of cellular signaling pathways critical for cancer cell survival.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide?

The compound is synthesized via multi-step reactions, typically involving coupling of the benzamide core with substituted pyridazine intermediates. Key steps include:

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to link the 2,5-dichlorobenzoyl group to the aniline derivative .

- Pyridazine functionalization : Introducing morpholine via nucleophilic substitution at the pyridazine ring under reflux conditions (e.g., in THF or DMF) .

Characterization : - NMR spectroscopy : Confirm regiochemistry and purity, with - and -NMR resolving aromatic proton environments and substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Basic: How is the compound initially screened for biological activity in academic research?

Initial screening involves:

- In vitro assays : Target-specific enzyme inhibition (e.g., kinase or protease assays) at varying concentrations (e.g., 1 nM–10 µM) to determine IC values .

- Cytotoxicity profiling : Using cell lines (e.g., HEK-293, HepG2) to assess viability via MTT or resazurin assays, ensuring selectivity over healthy cells .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while gradient recrystallization improves purity .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) reduce byproducts. Yields >80% are achievable with strict temperature control (e.g., 60–80°C) .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing side reactions .

Advanced: How can researchers investigate the compound’s mechanism of action at the molecular level?

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, guided by crystallographic data .

- Kinetic studies : Stopped-flow spectroscopy measures binding rates, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

- Mutagenesis assays : Site-directed mutagenesis of target residues validates hypothesized binding interactions .

Advanced: What methodologies assess the environmental fate of this compound?

- Biodegradation studies : OECD 301F tests evaluate microbial degradation in aqueous systems, measuring half-life (t) under controlled pH and temperature .

- Partition coefficients : Log (octanol-water) and soil adsorption (K) are determined via shake-flask methods, informing bioaccumulation potential .

- Ecotoxicology : Daphnia magna or algae growth inhibition tests (OECD 202/201) quantify acute toxicity thresholds (LC/EC) .

Advanced: How should researchers address contradictory data in biological efficacy studies?

- Dose-response re-evaluation : Validate linearity across concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses .

- Batch variability analysis : Compare synthetic batches via HPLC-UV/HRMS to identify impurities impacting activity .

- Orthogonal assays : Confirm results using alternate methods (e.g., SPR for binding affinity if ITC data is inconsistent) .

Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Hammett/Taft analysis : Correlate substituent electronic effects (σ values) with bioactivity to design derivatives .

- 3D-QSAR models : CoMFA or CoMSIA maps steric/electrostatic fields around the molecule, predicting regions for modification .

Advanced: How can structural ambiguities in the compound’s crystalline form be resolved?

- Single-crystal XRD : Resolve bond lengths/angles and confirm morpholine ring conformation. Data compared to Cambridge Structural Database entries .

- Solid-state NMR : - CP/MAS detects polymorphic forms, critical for reproducibility in pharmacological studies .

Basic: What spectroscopic techniques differentiate regioisomers during synthesis?

- NOESY NMR : Identifies spatial proximity of protons (e.g., distinguishing para vs. meta substitution on the phenyl ring) .

- IR spectroscopy : Carboxamide C=O stretches (~1650–1700 cm) shift based on electronic effects of substituents .

Advanced: How are in vivo pharmacokinetic parameters determined for this compound?

- Rodent studies : Administer via IV/PO routes; LC-MS/MS quantifies plasma/tissue concentrations to calculate AUC, t, and bioavailability .

- Metabolite profiling : UPLC-QTOF identifies phase I/II metabolites in liver microsomes, guiding toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.